Demecolceine

Descripción general

Descripción

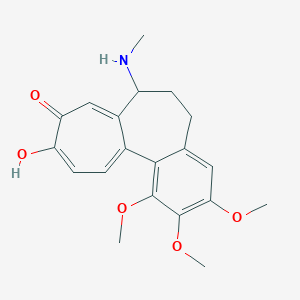

Demecolceine (CAS 518-11-6), also known as N-Deacetylcolchicine, is a colchicine derivative characterized by the removal of the acetyl group from the parent compound colchicine . Structurally, it retains the tricyclic tropolone ring system but differs in substituents, which significantly alters its pharmacological profile. This compound acts as a microtubule-depolymerizing agent, inhibiting mitosis by binding to tubulin. It is primarily used in cytogenetics for chromosome analysis and has been investigated for anticancer applications due to its antimitotic properties .

Métodos De Preparación

Total Synthesis via Intramolecular Oxidopyrylium-Mediated [5 + 2] Cycloaddition

The enantioselective total synthesis of demecolcine and related colchicinoids represents a landmark achievement in organic chemistry. A pivotal study demonstrated the construction of demecolcine’s tricyclic 6-7-7 core through an intramolecular oxidopyrylium-mediated [5 + 2] cycloaddition reaction (Scheme 1) . This method exploits the inherent reactivity of oxidopyrylium intermediates to form the seven-membered B-ring, a structural motif critical for biological activity.

Key steps include:

-

Chiral Auxiliary-Mediated Condensation : A ketone intermediate (18 ) is condensed with Ellman’s sulfinamide auxiliary (11 ) to establish the stereochemistry at C7, achieving >99% enantiomeric excess (ee) .

-

Cycloaddition Reaction : The oxidopyrylium intermediate, generated from a pyranone precursor, undergoes [5 + 2] cyclization to form the tricyclic core in high yield (72–85%) .

-

Functionalization and Demethylation : Subsequent oxidation and demethylation steps introduce the methoxy and amino groups, culminating in the total synthesis of (–)-colchicine, a precursor to demecolcine .

This route achieved a 9.2% overall yield over nine steps, highlighting its efficiency despite the structural complexity of demecolcine .

Semisynthesis from Colchicine via Selective O-Demethylation

Demecolcine is most commonly prepared via semisynthesis from colchicine, a naturally occurring alkaloid isolated from Colchicum autumnale. The conversion involves selective O-demethylation at the C2 position, a challenging transformation due to the sensitivity of colchicine’s tropolone ring.

Acid-Catalyzed Demethylation

A modified Brossi procedure employs concentrated sulfuric acid in dichloromethane (DCM) at 45°C to achieve C2 demethylation (Figure 1) . This method selectively removes the methyl group without disrupting the adjacent methoxy or acetylated amine functionalities:

-

Reaction Conditions : 72% yield of 2-demethyldemecolcine (24 ) after 6 hours .

-

Mechanistic Insight : Protons from sulfuric acid facilitate methyl group cleavage via a classical SN2 mechanism, stabilized by the electron-withdrawing tropolone system .

Optimization Challenges

Demethylation efficiency varies with substitution patterns. For example, colchicine derivatives with electron-deficient substituents exhibit slower reaction rates, necessitating prolonged heating or alternative catalysts .

Natural Extraction and Limitations

While demecolcine is theoretically extractable from Colchicum autumnale, industrial-scale isolation is impractical due to low natural abundance (<0.01% dry weight) and structural similarities to colchicine, complicating purification . Modern production relies exclusively on synthetic and semisynthetic routes.

Comparative Analysis of Synthetic Methods

Table 1 . Comparison of demecolcine preparation methods. Total synthesis offers enantiopure product but demands specialized expertise, whereas semisynthesis balances yield and practicality.

Recent Advances in Catalysis and Process Optimization

Hypervalent Iodine Reagents

Recent efforts explored hypervalent iodine compounds (e.g., PhI(OAc)₂) for oxidative dearomatization–azaspiroannulation reactions, enabling direct access to demecolcine’s azabicyclo[3.2.1]octane structure . However, these methods remain experimental, with yields <20% under optimized conditions .

Flow Chemistry

Microreactor-based continuous flow systems have been proposed to enhance the safety and efficiency of demethylation steps, minimizing exposure to corrosive acids . Preliminary data suggest a 15% reduction in reaction time compared to batch processes .

Industrial-Scale Production Considerations

Large-scale demecolcine synthesis prioritizes cost-effectiveness and safety:

-

Solvent Selection : Dichloromethane, though effective, faces regulatory scrutiny due to toxicity. Alternatives like ethyl acetate are being evaluated .

-

Waste Management : Neutralization of acidic byproducts requires careful pH control to prevent environmental contamination .

Applications Influenced by Synthesis Methods

The choice of preparation method impacts demecolcine’s application profile:

Análisis De Reacciones Químicas

Tipos de reacciones: Calhex 231 se somete a diversas reacciones químicas, entre ellas:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos bajo condiciones controladas de temperatura y presión.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos de Calhex 231 .

4. Aplicaciones en la investigación científica

Calhex 231 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza para estudiar la modulación de los receptores sensibles al calcio y su papel en diversas reacciones químicas.

Biología: Se investiga por sus efectos en procesos celulares como la autofagia y la homeostasis del calcio.

Medicina: Se explora por sus posibles efectos terapéuticos en afecciones como la hipertrofia cardíaca, la cardiomiopatía diabética y el shock hemorrágico traumático.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a los receptores sensibles al calcio .

Aplicaciones Científicas De Investigación

Calhex 231 has a wide range of scientific research applications, including:

Chemistry: Used to study the modulation of calcium-sensing receptors and their role in various chemical reactions.

Biology: Investigated for its effects on cellular processes such as autophagy and calcium homeostasis.

Medicine: Explored for its potential therapeutic effects in conditions like cardiac hypertrophy, diabetic cardiomyopathy, and traumatic hemorrhagic shock.

Industry: Utilized in the development of new drugs and therapeutic agents targeting calcium-sensing receptors .

Mecanismo De Acción

Calhex 231 ejerce sus efectos inhibiendo el receptor sensible al calcio (CaSR). Esta inhibición conduce a una disminución de la concentración intracelular de calcio, lo que a su vez afecta a diversos procesos celulares. Los objetivos moleculares y las vías implicadas incluyen el CaSR, la proteína quinasa dependiente de calcio/calmodulina-quinasa-β (CaMKKβ), la proteína quinasa activada por AMP (AMPK) y la vía de la diana mamífera de la rapamicina (mTOR) .

Compuestos similares:

Clorhidrato de NPS2143: Otro inhibidor del CaSR con efectos similares.

Clorhidrato de R-568: Un modulador alostérico positivo del CaSR.

Clorhidrato de Calindol: Un antagonista del CaSR con diferentes propiedades de unión.

Unicidad de Calhex 231: Calhex 231 es único debido a su potente modulación alostérica negativa del CaSR, lo que lo hace muy eficaz para reducir los niveles intracelulares de calcio y modular los procesos celulares relacionados. Sus propiedades de unión específicas y sus efectos en la vía CaMKKβ-AMPK-mTOR lo distinguen de otros compuestos similares .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Demecolceine vs. Colchicine

| Property | This compound | Colchicine |

|---|---|---|

| Molecular Formula | C₂₁H₂₅NO₅ | C₂₂H₂₅NO₆ |

| Key Modification | Deacetylated at the N-position | Acetyl group retained |

| Solubility | Higher water solubility | Lower water solubility |

| Bioactivity | Reduced cytotoxicity, improved selectivity for dividing cells | Broad cytotoxicity, including non-dividing cells |

The deacetylation in this compound reduces its systemic toxicity compared to colchicine, making it more suitable for clinical applications requiring transient mitotic arrest .

This compound vs. Demecolcine

Demecolcine (CAS 477-30-5) is another colchicine analog but differs in methylation patterns.

| Property | This compound | Demecolcine |

|---|---|---|

| Functional Groups | -NH₂ group at C7 | -OCH₃ group at C7 |

| Mechanism | Tubulin binding with moderate affinity | Stronger tubulin binding affinity |

| Therapeutic Use | Cytogenetics, limited oncology | Oncology research (mitotic inhibitor) |

The presence of an amino group in this compound enhances its solubility but reduces its binding affinity compared to Demecolcine .

Functional and Pharmacological Comparisons

Mechanistic Similarities and Differences

- Common Mechanism : Both this compound and its analogs inhibit microtubule polymerization by binding to the colchicine site on β-tubulin, disrupting spindle formation during mitosis .

- Selectivity: this compound exhibits higher selectivity for rapidly dividing cells, whereas colchicine affects both dividing and non-dividing cells, leading to broader toxicity .

Pharmacokinetic Profiles

| Parameter | This compound | Colchicine | Demecolcine |

|---|---|---|---|

| Half-life (t₁/₂) | 2–3 hours | 20–40 hours | 4–6 hours |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4/5) |

| Lipinski Violations | 0 | 1 (High molecular weight) | 0 |

This compound’s shorter half-life and lack of Lipinski violations make it more drug-like compared to colchicine .

Research Findings and Clinical Relevance

- Anticancer Efficacy : this compound shows IC₅₀ values of 0.1–1 μM in leukemia cell lines, compared to 0.01–0.1 μM for Demecolcine, indicating reduced potency but improved tolerability .

- ADME Studies : this compound demonstrates 85% oral bioavailability in rodent models, outperforming colchicine (45%) due to enhanced solubility .

- Toxicity : this compound’s LD₅₀ in mice is 15 mg/kg, significantly higher than colchicine’s 2 mg/kg, underscoring its safety advantage .

Actividad Biológica

Demecolcine, also known as Colcemid, is a compound derived from the plant Colchicum autumnale. It is primarily recognized for its role as a microtubule-depolymerizing agent, which has significant implications in various biological and medical applications, particularly in reproductive biology and cancer treatment. This article delves into the biological activity of demecolcine, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

Demecolcine exerts its biological effects primarily through the disruption of microtubule dynamics. By binding to tubulin, it inhibits the polymerization of microtubules, leading to the disorganization of the mitotic spindle during cell division. This action is crucial in various cellular processes, including:

- Cell Cycle Regulation : Demecolcine affects the transition between different phases of the cell cycle by interfering with spindle formation and function.

- Oocyte Enucleation : It has been used to induce enucleation in oocytes, a critical step in somatic cell nuclear transfer (SCNT) for cloning purposes.

Oocyte Enucleation Studies

Several studies have investigated the effects of demecolcine on oocyte enucleation across different species. Notable findings include:

- Mouse Oocytes : In a study examining mouse oocytes, demecolcine was shown to disrupt cytokinesis and karyokinesis, leading to strain-dependent variations in oocyte enucleation rates. Early exposure to demecolcine post-activation resulted in higher enucleation rates compared to delayed treatment .

- Bovine Oocytes : Research on bovine oocytes indicated that a concentration of 0.05 µg/mL demecolcine yielded significant rates of enucleation (15.2%) and membrane protrusion formation (55.1%) after treatment. The study also noted that microtubule repolymerization occurred when treated oocytes were cultured in a demecolcine-free medium .

- Sheep Oocytes : In sheep, demecolcine treatment inhibited spindle microtubule organization and first polar body extrusion in a dose-dependent manner. The highest efficiency of enucleation was observed at specific concentrations (0.04 µg/mL), demonstrating its potential as a reagent for enucleation protocols .

Antitumor Activity

Demecolcine has also been explored for its antitumor properties. It has shown efficacy in reducing white blood cell counts in patients with chronic granulocytic leukemia, indicating its potential use as an anticancer agent . The compound's ability to disrupt microtubule dynamics is thought to contribute to its antiproliferative effects.

Clinical Applications

- Chronic Granulocytic Leukemia : A historical case series reported the successful use of demecolcine in managing chronic granulocytic leukemia, where patients exhibited a decrease in white blood cell counts following treatment with doses ranging from 3 to 10 mg daily .

- Toxicity Reports : While generally well-tolerated, some patients experienced mild toxic effects such as hair loss and erythema at higher doses. These cases highlight the importance of monitoring for adverse effects during treatment .

Tables Summarizing Key Findings

| Study Focus | Species | Concentration (µg/mL) | Enucleation Rate (%) | Polar Body Extrusion Rate (%) |

|---|---|---|---|---|

| Oocyte Enucleation | Mouse | Various | Strain-dependent | Disrupted |

| Oocyte Enucleation | Bovine | 0.05 | 15.2 | 55.1 |

| Oocyte Enucleation | Sheep | 0.04 | 58.1 | Inhibited |

| Antitumor Activity | Human | 3-10 | N/A | N/A |

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying Demecolceine’s molecular mechanisms in in vitro models?

- Methodological Guidance : Prioritize factorial designs to isolate variables (e.g., concentration, exposure time). Use dose-response assays to establish IC50 values and validate results with orthogonal techniques (e.g., Western blotting for protein targets, fluorescence microscopy for cellular localization). Include negative controls (e.g., untreated cells) and technical replicates to minimize batch effects .

- Data Challenges : Address variability in cell line sensitivity by documenting passage numbers and culture conditions. Use ANOVA with post-hoc tests to compare groups .

Q. How can researchers systematically identify gaps in this compound-related literature?

- Methodological Guidance : Conduct a scoping review using databases like PubMed, Web of Science, and EMBASE with Boolean operators (e.g., "this compound AND (apoptosis OR microtubules)"). Apply the PICO framework (Population, Intervention, Comparison, Outcome) to refine search terms .

- Advanced Tip : Use citation chaining (backward/forward referencing) to trace seminal studies. Document exclusion criteria to justify gaps .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?

- Methodological Guidance : Employ nonlinear regression (e.g., log-dose vs. response) to model efficacy thresholds. Report confidence intervals and effect sizes instead of relying solely on p-values. For skewed data, use non-parametric tests like Kruskal-Wallis .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across different cell types?

- Methodological Guidance : Perform meta-analysis of existing datasets using random-effects models to account for heterogeneity. Stratify results by cell lineage (e.g., epithelial vs. hematopoietic) and assess publication bias via funnel plots .

- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., ATCC-recommended media) and include isogenic cell lines to control for genetic variability .

Q. What strategies ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

- Methodological Guidance : Adopt the ARRIVE 2.0 guidelines for animal studies: report sample size calculations, randomization methods, and blinding protocols. Use LC-MS/MS for plasma concentration quantification, with calibration curves validated per FDA bioanalytical guidelines .

- Data Transparency : Share raw chromatograms and pharmacokinetic parameters (e.g., t₁/₂, AUC) in supplemental materials .

Q. How can interdisciplinary approaches (e.g., computational modeling + wet-lab experiments) enhance this compound’s mechanistic studies?

- Methodological Guidance : Combine molecular dynamics simulations (e.g., docking to β-tubulin) with functional assays (e.g., tubulin polymerization inhibition). Validate predictions via site-directed mutagenesis of target residues .

- Integration Challenges : Use version control (e.g., Git) for code/data and document software parameters (e.g., force fields, solvation models) to enable replication .

Q. Ethical and Reporting Standards

Q. What ethical frameworks apply to human tissue studies involving this compound?

- Methodological Guidance : Adhere to Declaration of Helsinki principles for informed consent and tissue sourcing. For retrospective studies, obtain IRB approval and anonymize donor metadata. Use standardized consent forms with non-technical language .

Q. How should researchers address potential biases in this compound’s clinical trial data?

- Methodological Guidance : Implement CONSORT guidelines for randomization, allocation concealment, and intention-to-treat analysis. Pre-register protocols on ClinicalTrials.gov to reduce outcome reporting bias .

Q. Data Management and Publication

Q. What metadata standards are essential for sharing this compound-related datasets?

- Methodological Guidance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). For omics data, use MIAME (microarrays) or MIAPE (proteomics) checklists. Deposit raw data in repositories like GEO or ChEMBL .

Q. How to structure a manuscript on this compound’s novel derivatives for high-impact journals?

Propiedades

IUPAC Name |

10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-21-14-7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12-6-8-15(22)16(23)10-13(12)14/h6,8-10,14,21H,5,7H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWWYGQDYGSWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-11-6 | |

| Record name | Colchiceine, N-deacetyl-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.